molecular formula C17H17FN4S B15053053 4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15053053
M. Wt: 328.4 g/mol
InChI Key: KIHGUCKRTACUJN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a triazole ring substituted with ethylphenyl and fluorophenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the ethylphenyl and fluorophenyl groups. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The ethylphenyl and fluorophenyl groups may enhance binding affinity and selectivity. Pathways involved include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-5-(((4-chlorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-Propylphenyl)-5-(((4-bromophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-Ethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding interactions with biological targets.

Properties

Molecular Formula

C17H17FN4S

Molecular Weight

328.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17FN4S/c1-2-12-3-9-15(10-4-12)22-16(20-21-17(22)23)11-19-14-7-5-13(18)6-8-14/h3-10,19H,2,11H2,1H3,(H,21,23)

InChI Key

KIHGUCKRTACUJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F

Origin of Product

United States

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